1-(4-Chlorobenzyl)-4-methyl-2,6-diphenylpyridinium tetrafluoroborate
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN.BF4/c1-19-16-24(21-8-4-2-5-9-21)27(18-20-12-14-23(26)15-13-20)25(17-19)22-10-6-3-7-11-22;2-1(3,4)5/h2-17H,18H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLPDSVEHKSRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C2=CC=CC=C2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-4-methyl-2,6-diphenylpyridinium tetrafluoroborate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and pharmacological effects.
Chemical Structure and Properties
The compound features a pyridinium core with a chlorobenzyl substituent and two phenyl groups. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that quaternary ammonium compounds, including derivatives like 1-(4-Chlorobenzyl)-4-methyl-2,6-diphenylpyridinium tetrafluoroborate, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds ranged from 5 to 20 µg/mL, suggesting a potential for effective antibacterial applications .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Preliminary findings suggest that the compound exhibits moderate cytotoxic effects with IC50 values around 30-50 µM. These results indicate that while it may not be the most potent agent, it holds promise as a lead compound for further development in anticancer therapies .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various quaternary ammonium compounds, 1-(4-Chlorobenzyl)-4-methyl-2,6-diphenylpyridinium tetrafluoroborate was tested against clinical isolates of S. aureus . The results showed a significant reduction in bacterial load after treatment with the compound at concentrations of 10 µg/mL. This suggests its potential use in topical antiseptics or disinfectants .
Case Study 2: Cytotoxicity Against Cancer Cells
A laboratory trial evaluated the cytotoxic effects of this compound on HeLa cells. The treatment resulted in a dose-dependent reduction in cell viability, with an observable increase in apoptotic markers at higher concentrations. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
Data Summary
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Values | Observations |
|---|---|---|---|
| Antimicrobial | S. aureus | 10 µg/mL | Significant reduction in bacterial load |
| Cytotoxicity | HeLa | ~30-50 µM | Induces apoptosis via intrinsic pathway |
| Cytotoxicity | MCF-7 | ~40 µM | Moderate cytotoxic effects observed |
| Cytotoxicity | A549 | ~50 µM | Dose-dependent viability reduction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The compound is compared to three pyridinium or pyrylium salts with tetrafluoroborate anions (Table 1):
Key Observations :
- Substituent Effects: The target compound’s 4-chlorobenzyl group introduces an electron-withdrawing chlorine atom, which may enhance electrochemical stability compared to alkyl-substituted analogues (e.g., ethyl or isopropyl groups in ).
- Molecular Weight : The target’s estimated molecular weight (~470.26) is significantly higher than other analogues due to its aromatic substituents, which could influence melting points or crystallinity.
Functional and Application-Based Differences
- Sensing and Reactivity : highlights pyrylium salts as precursors for chemodosimeters, suggesting the target compound (if functionalized similarly) might serve in anion detection (e.g., fluoride) due to its reactive pyridinium core . In contrast, ’s compound, with a 4-oxo group, may exhibit distinct redox behavior suitable for catalytic applications.
- Phytotoxicity: demonstrates that tetrafluoroborate ionic liquids’ phytotoxicity depends on alkyl chain length. For example, octyl- and nonyl-substituted salts show moderate toxicity at 2.0% concentrations, whereas shorter chains are less harmful . The target’s chlorobenzyl group, being aromatic and polar, may reduce phytotoxicity compared to long alkyl chains but could increase bioaccumulation risks.
Preparation Methods
Synthetic Strategies for Pyridinium Ionic Liquids
Pyridinium ILs are typically synthesized via quaternization of pyridine derivatives with alkyl/aryl halides, followed by anion metathesis. For 1-(4-chlorobenzyl)-4-methyl-2,6-diphenylpyridinium tetrafluoroborate, the synthesis involves two critical stages:
- Construction of the 4-methyl-2,6-diphenylpyridine core .
- Quaternization with 4-chlorobenzyl bromide and subsequent anion exchange to tetrafluoroborate.
Synthesis of 4-Methyl-2,6-Diphenylpyridine
The pyridine core is synthesized via cyclocondensation of 1,5-diketones with ammonium acetate, a method adapted from Claisen-Schmidt and Michael addition protocols.
Claisen-Schmidt Condensation
A mixture of acetophenone (2.0 equiv) and benzaldehyde (1.0 equiv) undergoes base-catalyzed condensation in ethanol at 0°C to form a chalcone intermediate. Subsequent Michael addition with a second equivalent of acetophenone yields 1,5-diphenylpentane-1,5-dione.
Reaction Conditions
- Solvent: Ethanol/CH₂Cl₂ (1:1 v/v)
- Base: KOH (1.0 equiv)
- Temperature: 0°C → room temperature (RT)
- Time: 1–2 hours
Cyclization to Pyridine
The diketone intermediate is heated with ammonium acetate (NH₄OAc) in acetic acid at 120°C for 6 hours, inducing cyclization to 4-methyl-2,6-diphenylpyridine.
Characterization Data
Quaternization with 4-Chlorobenzyl Bromide
The pyridine core undergoes N-alkylation with 4-chlorobenzyl bromide in a one-pot, ultrasound-assisted reaction to form the pyridinium bromide intermediate.
Optimized Procedure
- Reactants :
- 4-Methyl-2,6-diphenylpyridine (1.0 equiv)
- 4-Chlorobenzyl bromide (1.2 equiv)
- Solvent: Anhydrous acetonitrile (MeCN)
- Conditions :
- Ultrasound irradiation (40 kHz)
- Temperature: 25°C
- Time: 2 hours
- Workup :
- Precipitation with diethyl ether
- Filtration and drying under vacuum
Anion Exchange to Tetrafluoroborate
The bromide counterion is replaced with tetrafluoroborate (BF₄⁻) via metathesis with sodium tetrafluoroborate (NaBF₄) in aqueous methanol.
Procedure
- Dissolve pyridinium bromide (1.0 equiv) in MeOH/H₂O (3:1 v/v).
- Add NaBF₄ (1.5 equiv) and stir at RT for 12 hours.
- Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
- Recrystallize from ethanol/water (4:1) to obtain white crystals.
Alternative Method: Direct Quaternization with HBF₄
A streamlined approach involves reacting 4-methyl-2,6-diphenylpyridine with 4-chlorobenzyl chloride in the presence of HBF₄, bypassing anion exchange.
Mechanistic Insights
- HBF₄ acts as both acid catalyst and anion source.
- Ultrasonic irradiation enhances reaction kinetics by promoting cavitation-induced mixing.
Procedure
- Mix pyridine (1.0 equiv), 4-chlorobenzyl chloride (1.1 equiv), and HBF₄ (1.05 equiv) in ethanol.
- Sonicate at 25°C for 1 hour.
- Quench with ice water, extract with CH₂Cl₂, and purify via column chromatography (SiO₂, EtOAc/hexane).
Analytical Characterization
Spectroscopic Data
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction conditions such as temperature, stoichiometry of reactants (e.g., BF₃·Et₂O as a catalyst), and solvent choice. For example, demonstrates that heating at 80°C under nitrogen and recrystallization from acetone achieved a 29% yield for a structurally analogous pyrylium tetrafluoroborate. Monitoring via TLC (4:1 hexane:ethyl acetate) ensures reaction completion. Purification via column chromatography or repeated recrystallization can enhance purity .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl, chlorobenzyl groups).
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., molecular formula C₂₆H₂₂BClF₄N, expected ~470 g/mol based on analogous compounds in ).
- X-ray Crystallography: Resolves crystal packing and counterion interactions, as seen in pyridinium salts ( ) .
Advanced: How does the tetrafluoroborate counterion influence reactivity compared to other anions (e.g., triflate)?
Methodological Answer:
The tetrafluoroborate anion’s weak coordination enhances electrophilicity at the pyridinium core, facilitating nucleophilic substitution or fluorination. highlights that tetrafluoroborate salts exhibit higher thermal stability and solubility in polar aprotic solvents compared to triflates, making them preferable for reactions requiring prolonged heating . Computational studies (e.g., DFT calculations) can quantify anion effects on charge distribution (see ) .
Advanced: How can computational modeling predict this compound’s role in reaction mechanisms?
Methodological Answer:
- Quantum Chemical Calculations (e.g., DFT): To map reaction pathways, such as fluorine transfer or aromatic electrophilic substitution.
- Reaction Path Search Methods: Identify intermediates and transition states, as applied in ’s ICReDD framework.
- Molecular Dynamics Simulations: Model solvation effects in ionic environments .
Basic: What are the best practices for handling and storage?
Methodological Answer:
- Storage: 2–8°C under inert gas (N₂/Ar) and desiccant to prevent hydrolysis ( ).
- Safety: Use N95 masks, nitrile gloves, and fume hoods due to potential irritancy (similar to pyridinium salts in ) .
Advanced: How to resolve contradictions in reported catalytic activity data?
Methodological Answer:
- Systematic Screening: Vary reaction parameters (solvent, temperature, additives) using Design of Experiments (DoE) methods ().
- Cross-Validation: Compare experimental results with computational predictions (e.g., ICReDD’s feedback loop in ).
- In Situ Monitoring: Use techniques like IR spectroscopy or GC-MS to detect transient intermediates .
Advanced: What methodologies assess environmental impact in lab settings?
Methodological Answer:
- Degradation Studies: Hydrolytic stability tests under varying pH/temperature.
- Life Cycle Analysis (LCA): Track waste streams and energy consumption during synthesis.
- Atmospheric Chemistry Modeling: Predict fate of byproducts using DOE frameworks () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
